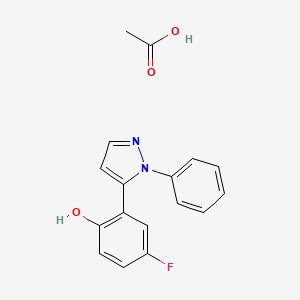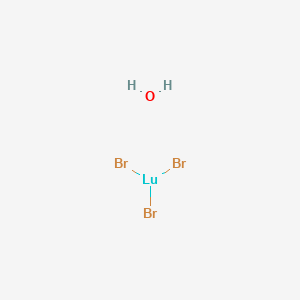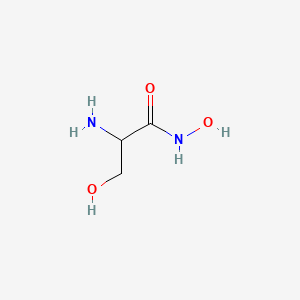
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is an organometallic compound with the chemical formula C12F18MoS6. This compound is known for its high electron affinity and is commonly used as a p-dopant in various electronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) typically involves the reaction of molybdenum hexacarbonyl with 1,2-bis(trifluoromethyl)ethane-1,2-dithiolene ligands. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dithiolene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use other dithiolene ligands or phosphine ligands under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(II) species .
Applications De Recherche Scientifique
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) has several scientific research applications:
Mécanisme D'action
The mechanism by which molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) exerts its effects involves its high electron affinity. This property allows it to effectively p-dope materials by accepting electrons, thereby increasing the hole concentration in the material. The molecular targets include organic semiconductors, where it facilitates charge transfer and improves conductivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum tris(1-(methoxycarbonyl)-2-(trifluoromethyl)ethane-1,2-dithiolene): Similar in structure but with a methoxycarbonyl group, used for p-doping in different contexts.
Molybdenum tris(1,2-bis(trifluoromethyl)ethylene-1,2-dithiolate): Another variant with slight structural differences, also used as a p-dopant.
Uniqueness
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is unique due to its exceptionally high electron affinity, making it particularly effective for p-doping applications. Its stability and efficiency in various electronic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12F18MoS6-6 |
|---|---|
Poids moléculaire |
774.5 g/mol |
Nom IUPAC |
(Z)-1,1,1,4,4,4-hexafluorobut-2-ene-2,3-dithiolate;molybdenum |
InChI |
InChI=1S/3C4H2F6S2.Mo/c3*5-3(6,7)1(11)2(12)4(8,9)10;/h3*11-12H;/p-6/b3*2-1-; |
Clé InChI |
ZQDFCVSBGACVIX-JVUUZWNBSA-H |
SMILES isomérique |
C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.[Mo] |
SMILES canonique |
C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)













